5-methyl-N-(2-(methylthio)phenyl)isoxazole-3-carboxamide
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Overview
Description
5-methyl-N-(2-(methylthio)phenyl)isoxazole-3-carboxamide is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-(methylthio)phenyl)isoxazole-3-carboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.
Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using appropriate thiol reagents under basic conditions.
Carboxamide Formation: The carboxamide group can be formed by reacting the isoxazole derivative with an amine in the presence of coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(2-(methylthio)phenyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The isoxazole ring can undergo electrophilic substitution reactions, particularly at the 3 and 5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Electrophiles such as halogens, nitrating agents
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amine derivatives
Substitution: Halogenated, nitrated isoxazole derivatives
Scientific Research Applications
5-methyl-N-(2-(methylthio)phenyl)isoxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Drug Discovery: It serves as a lead compound for the development of new therapeutic agents.
Industrial Applications: The compound is used in the synthesis of other heterocyclic compounds and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 5-methyl-N-(2-(methylthio)phenyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-methyl-3-phenylisoxazole: Lacks the methylthio and carboxamide groups, resulting in different biological activities.
5-methyl-4-phenylisoxazole: Similar structure but different substitution pattern, leading to varied reactivity and applications.
Uniqueness
5-methyl-N-(2-(methylthio)phenyl)isoxazole-3-carboxamide is unique due to the presence of both the methylthio and carboxamide groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile compound in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C12H12N2O2S |
---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
5-methyl-N-(2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C12H12N2O2S/c1-8-7-10(14-16-8)12(15)13-9-5-3-4-6-11(9)17-2/h3-7H,1-2H3,(H,13,15) |
InChI Key |
HSUMTEXRZRJVAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=CC=C2SC |
Origin of Product |
United States |
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